molecular formula C10H8Cl2F3NO B2778627 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide CAS No. 730951-38-9

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2778627
CAS No.: 730951-38-9
M. Wt: 286.08
InChI Key: CVBXUJHXQAXTNE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Preparation Methods

The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at a temperature range of 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting product is then purified and characterized using various analytical techniques.

Chemical Reactions Analysis

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-6-2-3-8(12)7(4-6)10(13,14)15/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXUJHXQAXTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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